molecular formula C6H4N2O3S B14454296 Pyridine-3-sulfonyl isocyanate CAS No. 76627-37-7

Pyridine-3-sulfonyl isocyanate

Cat. No.: B14454296
CAS No.: 76627-37-7
M. Wt: 184.17 g/mol
InChI Key: CJXCNJKIKGFFQB-UHFFFAOYSA-N
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Description

Pyridine-3-sulfonyl isocyanate is an organic compound characterized by the presence of a pyridine ring substituted with a sulfonyl group and an isocyanate group

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine-3-sulfonyl isocyanate can be synthesized through several methods. One common approach involves the reaction of pyridine-3-sulfonyl chloride with potassium cyanate in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields this compound as the primary product .

Industrial Production Methods: Industrial production of this compound often involves the large-scale synthesis of pyridine-3-sulfonyl chloride, followed by its conversion to the isocyanate derivative. The process includes the addition of phosphorus pentachloride to a reaction solution containing pyridine-3-sulfonic acid, followed by distillation under reduced pressure to purify the product .

Chemical Reactions Analysis

Types of Reactions: Pyridine-3-sulfonyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols

    Solvents: Dry acetone, pyridine

    Conditions: Room temperature, anhydrous conditions

Major Products:

Scientific Research Applications

Pyridine-3-sulfonyl isocyanate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyridine-3-sulfonyl isocyanate involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophilic species, leading to the formation of stable sulfonylurea or carbamate derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl group, which enhances the electrophilicity of the isocyanate carbon .

Comparison with Similar Compounds

    Pyridine-3-sulfonyl Chloride: A precursor in the synthesis of pyridine-3-sulfonyl isocyanate.

    Methanesulfonyl Chloride: Another sulfonyl chloride used in organic synthesis.

    Para-toluenesulfonyl Chloride: Commonly used in the preparation of tosylates.

Uniqueness: this compound is unique due to its dual functional groups (sulfonyl and isocyanate), which provide versatile reactivity. This makes it a valuable reagent in the synthesis of complex organic molecules and pharmaceuticals .

Properties

CAS No.

76627-37-7

Molecular Formula

C6H4N2O3S

Molecular Weight

184.17 g/mol

IUPAC Name

N-(oxomethylidene)pyridine-3-sulfonamide

InChI

InChI=1S/C6H4N2O3S/c9-5-8-12(10,11)6-2-1-3-7-4-6/h1-4H

InChI Key

CJXCNJKIKGFFQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)N=C=O

Origin of Product

United States

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